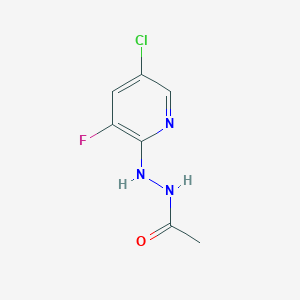
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
説明
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C7H7ClFN3O and its molecular weight is 203.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydrazone linkage, which is known to play a significant role in the biological activity of various compounds. The presence of a pyridine ring with chlorine and fluorine substituents enhances its reactivity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways associated with cell survival and proliferation.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different human cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 10.0 | ROS generation and cell cycle arrest |
| MCF-7 (Breast Cancer) | 8.5 | Upregulation of p53 and downregulation of Bcl-2 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. For example, in studies involving the SW620 cell line, caspase-3 activation was observed, indicating a robust apoptotic response .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the cytotoxic effects observed in PC-3 cells, suggesting that oxidative stress plays a crucial role in its mechanism .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, further contributing to its antiproliferative effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased p53 levels and decreased Bcl-2 expression. Flow cytometry confirmed a dose-dependent increase in apoptotic cells .
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to tumor regression in xenograft models, reinforcing its potential as an anticancer agent .
特性
IUPAC Name |
N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O/c1-4(13)11-12-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOKSGJLISDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675067 | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-82-2 | |
| Record name | Acetic acid, 2-(5-chloro-3-fluoro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















